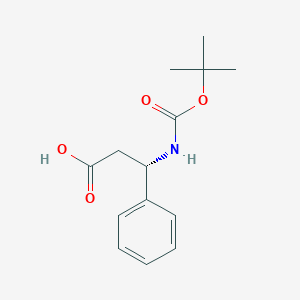

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Vue d'ensemble

Description

(S)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a phenyl group attached to a propanoic acid backbone, with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-Amino-3-phenylpropanoic acid.

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Automated Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-Boc-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions with reagents like carbodiimides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous conditions.

Major Products

Deprotected Amino Acid: (S)-3-Amino-3-phenylpropanoic acid.

Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.

Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of (S)-N-Boc-3-amino-3-phenylpropanoic acid is as a key intermediate in the synthesis of pharmaceuticals. Its ability to introduce specific stereochemistry into peptide chains makes it invaluable in the development of biologically active compounds. The Boc protecting group enables selective deprotection under mild conditions, facilitating controlled reactions during peptide bond formation .

Case Study: Peptide Synthesis

In a study focused on peptide synthesis, this compound was utilized to construct a series of peptides with enhanced biological activity. The incorporation of this compound allowed for the fine-tuning of the peptides' pharmacokinetic properties, thereby improving their efficacy in therapeutic applications .

Peptidomimetics and Drug Discovery

This compound serves as a building block for peptidomimetics—compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. By modifying the side chains and backbone of peptides using this compound, researchers can explore new avenues for drug discovery.

Case Study: Drug-Like Molecules

Research has demonstrated that derivatives synthesized from this compound exhibit promising activity against various biological targets, highlighting its potential in developing novel therapeutic agents . For instance, derivatives have been designed to target specific receptors involved in cancer progression.

Synthesis of Carnosine Derivatives

Another notable application is in the synthesis of carnosine derivatives, which are known for their role as selective sequestering agents for cytotoxic reactive carbonyl species. Carnosine has been studied for its potential neuroprotective effects and ability to mitigate oxidative stress .

Data Table: Carnosine Derivative Synthesis

| Compound | Yield (%) | Methodology |

|---|---|---|

| Carnosine | 70 | Conventional peptide coupling |

| N-(Boc)-Carnosine | 65 | Fmoc-based solid-phase synthesis |

Role in Medicinal Chemistry

The strategic use of this compound in medicinal chemistry underscores its importance in synthesizing complex molecules with therapeutic potential. Its versatility allows chemists to modulate the properties of drug candidates effectively.

Case Study: Therapeutic Applications

In recent research, compounds derived from this compound have shown activity against specific cancer cell lines, indicating its potential role in developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of (S)-N-Boc-3-Amino-3-phenylpropanoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-N-Boc-3-Amino-3-phenylpropanoic acid: The enantiomer of the compound.

N-Boc-3-Amino-3-phenylpropanoic acid: Without stereochemical specification.

N-Boc-3-Amino-3-(4-methoxyphenyl)propanoic acid: A derivative with a methoxy group on the phenyl ring.

Uniqueness

(S)-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific stereochemistry, which is crucial for applications in asymmetric synthesis and the development of chiral pharmaceuticals.

Activité Biologique

(S)-N-Boc-3-amino-3-phenylpropanoic acid is a chiral amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data tables and research findings.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- CAS Number : 103365-47-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances stability and solubility in organic solvents.

The presence of both an amino group and a phenyl group contributes to its reactivity and potential biological interactions.

Potential Biological Applications

-

Peptide Synthesis :

- It serves as a protected building block for synthesizing peptides containing L-phenylalanine, crucial for constructing complex peptides with desired functionalities.

- The Boc group allows selective deprotection during peptide assembly, facilitating the formation of peptide bonds.

-

Chirality and Drug Development :

- The chiral nature of this compound makes it valuable for synthesizing chiral pharmaceuticals, which can exhibit different biological activities based on their stereochemistry .

- Its structural similarity to other biologically active compounds suggests potential interactions with biological systems, including enzyme inhibition or receptor modulation.

Study 1: Binding Affinity Analysis

A study investigating small molecule ligands for DCAF1 reported that this compound was utilized in synthesizing compounds with varying binding affinities. The binding affinities were assessed using Surface Plasmon Resonance (SPR) experiments, revealing significant differences between enantiomers:

| Compound | R₁ | R₂ | DCAF1 K_D (nM) |

|---|---|---|---|

| 3a | (R) Ph | Ph | NB |

| 3b | (S) Ph | Ph | 16,400 |

| 3c | (R) 3-Cl Ph | 2-F Ph | 13,500 ± 200 |

| 3d | (S) 3-Cl Ph | 2-F Ph | 490 ± 90 |

The results indicated that the (S)-enantiomer exhibited a significantly higher binding affinity compared to its counterpart .

Study 2: Structural Biology Insights

Research on human PPARγ revealed that modifications to similar compounds could alter their agonistic or antagonistic activities. The study highlighted how structural variations influence binding interactions with PPARγ, suggesting that derivatives of this compound could be explored for their potential as PPARγ modulators .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using the Boc strategy to prevent unwanted reactions during synthesis.

- Formation of Peptide Bonds : Utilizing coupling agents like HATU or EDCI to facilitate the formation of peptide bonds with other amino acids.

- Deprotection : After peptide synthesis, the Boc group can be removed selectively to yield the free amino acid or peptide.

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370332 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103365-47-5 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.